p53 tumor suppressor fragment

p53 DNA binding Oligomerization Electron Microscopy

The p53 tumor suppressor fragment (amino acids 1–320) is a truncated recombinant human protein encompassing the N-terminal transactivation domain (TAD), proline-rich region, and the sequence-specific DNA-binding core domain, but deliberately excluding the C-terminal tetramerization and regulatory domain (residues 321–393). Unlike full-length p53, which forms tetramers and undergoes complex C-terminal regulation, this fragment functions as a monomeric DNA-binding unit, making it essential for dissecting domain-specific biochemical mechanisms, including transcription factor interactions and DNA-binding kinetics, in a structurally defined context.

Molecular Formula C41H67N11O14S4
Molecular Weight 1066.3
Cat. No. B1191995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 tumor suppressor fragment
Molecular FormulaC41H67N11O14S4
Molecular Weight1066.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53 Tumor Suppressor Fragment (1-320): A Core Research Tool for Defined p53 Domain Function


The p53 tumor suppressor fragment (amino acids 1–320) is a truncated recombinant human protein encompassing the N-terminal transactivation domain (TAD), proline-rich region, and the sequence-specific DNA-binding core domain, but deliberately excluding the C-terminal tetramerization and regulatory domain (residues 321–393) [1]. Unlike full-length p53, which forms tetramers and undergoes complex C-terminal regulation, this fragment functions as a monomeric DNA-binding unit, making it essential for dissecting domain-specific biochemical mechanisms, including transcription factor interactions and DNA-binding kinetics, in a structurally defined context [2].

Why Full-Length p53 or Alternative p53 Fragments Cannot Substitute for the 1-320 Construct


Interchanging p53 orthologs or fragments is not biochemically trivial. Full-length wild-type p53 is a conformationally heterogeneous tetramer at physiological temperature, with more than 50% of the protein unfolded, leading to a 75% loss in sequence-specific DNA-binding activity [1]. In contrast, the p53 (1-320) fragment lacks the C-terminal tetramerization and regulatory domain, enabling it to bind DNA as stacked oligomers rather than canonical tetramers, thereby providing a unique oligomerization mode and a simplified system devoid of C-terminal autoinhibitory effects [2]. Furthermore, fragments such as p53 (73-393) retain the C-terminal domain and thus exhibit S100B binding (Kd ~24 nM), whereas the p53 (1-320) fragment does not, ensuring purer signal interpretation in protein-protein interaction studies [3].

Head-to-Head Quantitative Evidence: p53 (1-320) vs. Full-Length p53 and Domain Fragments


DNA Binding as Stacked Oligomers: p53 (1-320) Enables DNA Looping Without Tetramerization

By electron microscopy, full-length wild-type p53 forms canonical tetramers that contact 18-20 bp of DNA. The p53 (1-320) fragment is unable to form tetramers; instead, it binds consensus DNA sites as stacked oligomers and self-associates to induce DNA looping, a function previously attributed solely to the tetramerization domain [1]. This provides a system to study DNA looping independent of tetramer formation.

p53 DNA binding Oligomerization Electron Microscopy DNA looping

Thermodynamic Stability: p53 (1-312) Fragment Shows Superior Stability Over Full-Length p53

At the physiological temperature of 37 °C and in the absence of stabilizing partners, wild-type full-length p53 is more than 50% unfolded, correlating with a 75% loss in DNA-binding activity. In the same study, the monomeric fragment p53C312 (residues 1-312), a close analog of the 1-320 construct, was demonstrated to be significantly more stable than full-length p53 and the tetrameric fragment N93p53 (residues 93-393) [1]. This indicates that the C-terminal truncation up to residue ~312-320 yields a thermodynamically more robust reagent for in vitro assays.

p53 stability Thermodynamics DNA binding activity Unstructured regions

S100B Binding Specificity: p53 (1-320) Lacks C-Terminal Interaction Site, Enabling Cleaner Protein-Protein Interaction Assays

Using truncated p53 proteins, Delphin et al. localized the S100B-binding region to the C-terminal domain of p53. The equilibrium affinity of S100B for the C-terminal region of p53 (residues 319-393), measured by surface plasmon resonance, is 24 ± 10 nM. The N-terminal fragment p53 (1-320) did not bind S100B, confirming that this construct is free of the S100B interaction site [1]. This allows selective study of N-terminal and core domain interactions without C-terminal interference.

p53 protein interactions S100B Surface Plasmon Resonance Domain mapping

TFIIH Transcription Regulation: p53 (1-320) is an Inactive Negative Control for C-Terminal Helicase Inhibition Assays

The C-terminal domain of p53 (amino acids 320-393) inhibits both TFIIH helicases (XPD and XPB) and in vitro transcription in the absence of TFIIH. In contrast, the N-terminal region p53 (1-320), lacking the C-terminus, is completely inactive on its own in these assays. However, it can modulate the inhibitory activity of the C-terminus in the context of the native protein [1]. This functional dichotomy makes p53 (1-320) an ideal negative control in TFIIH-related transcription studies.

p53 transcription TFIIH Helicase inhibition Domain function

Transcriptional Activation: p53 (1-320) Retains Promoter Activation but Exhibits Reduced Efficiency Compared to Full-Length p53

Using model promoters, Stenger et al. demonstrated that full-length wild-type p53 and tetramerization-deficient p53 (which mirrors the property of the 1-320 fragment) activate transcription efficiently when tandem consensus sites are proximal to TATA sequences, but poorly when sites are distal. For full-length p53, stimulation by distal sites increases 25-fold in the presence of proximal sites due to DNA looping. The p53 (1-320) fragment, while still capable of transcriptional activation, binds DNA with reduced efficiency compared to full-length p53 [1]. A separate study with p53 truncated at amino acid 303 (p53wtdl303) showed that this C-terminal truncation mutant retains transcriptional transactivation capacity, though less efficiently than full-length wild-type p53 [2].

p53 transcription Promoter activation Transactivation assay Domain function

When to Prioritize p53 (1-320) Fragment Over Full-Length p53: High-Impact Research Applications


Domain-Specific Protein-Protein Interaction (PPI) Screening

When screening for binding partners or small molecules targeting the p53 transactivation domain (TAD) or DNA-binding core domain, p53 (1-320) eliminates confounding interactions with the C-terminal regulatory region. Its demonstrated inability to bind S100B (Kd of 24 nM for the C-terminal region but no binding for 1-320) validates its use in SPR or FP-based fragment screens where C-terminal artifacts must be avoided [1].

DNA Looping and Oligomerization Studies Independent of Tetramerization

p53 (1-320) is the only reagent that enables the study of p53-mediated DNA looping through stacked oligomer formation, a mechanism distinct from tetramerization-dependent looping. This is critical for research on chromatin architecture and long-range gene regulation, as demonstrated by electron microscopy analyses [2].

In Vitro Transcription and TFIIH Helicase Assays Requiring a Validated Null Control

For biochemical assays measuring p53's C-terminal-dependent inhibition of TFIIH helicases (XPD/XPB) and transcription, p53 (1-320) serves as the essential negative control. Its complete lack of inhibitory activity, in direct contrast to the C-terminal fragment (320-393), ensures that observed effects can be unambiguously attributed to the C-terminal domain [3].

Thermodynamic and Structural Biology Studies at Physiological Temperature

Due to the marginal stability of full-length p53 at 37 °C (>50% unfolded, 75% loss of DNA-binding activity), p53 (1-320) provides a thermodynamically more robust alternative for CD spectroscopy, DSC, and crystallography trials requiring a stably folded core domain. This is particularly relevant for structural studies of p53 mutants associated with cancer [4].

Quote Request

Request a Quote for p53 tumor suppressor fragment

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.